molecular formula C15H17ClFN5O3 B2896171 1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea CAS No. 1021214-58-3

1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2896171
CAS No.: 1021214-58-3
M. Wt: 369.78
InChI Key: JITXCHUURKMDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea is a urea derivative characterized by a 3-chloro-4-fluorophenyl group and a 2,6-dimethoxypyrimidin-4-yl moiety linked via an ethylamino bridge. The compound’s molecular formula is C₁₉H₁₉ClFN₅O₃, with a molecular weight of 443.84 g/mol (estimated). Urea derivatives are widely studied for their pesticidal and herbicidal activities, often targeting insect chitin synthesis enzymes or plant acetolactate synthase (ALS) . The chloro-fluoro substitution on the phenyl ring may enhance target binding, while the dimethoxypyrimidine group could improve metabolic stability compared to related heterocycles .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN5O3/c1-24-13-8-12(21-15(22-13)25-2)18-5-6-19-14(23)20-9-3-4-11(17)10(16)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,18,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITXCHUURKMDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea, often referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes available research findings regarding its biological activity, including mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of compound 1 can be described as follows:

  • Molecular Formula : C15H17ClF N4O2
  • Molecular Weight : 332.77 g/mol
  • SMILES Notation : CC(C(=O)N(C1=CC(=C(C=C1Cl)F)C(=O)N(C2=C(N=C(N=C2C(=O)N)C(=O)N(C(=O)N(C3=CC(=C(C=C3)F)C(=O)N)))))

This structure indicates the presence of a chloro-fluoro phenyl group and a dimethoxypyrimidine moiety, which are critical for its biological activity.

Research indicates that compound 1 acts primarily as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, compound 1 promotes the stabilization and activation of p53, leading to enhanced apoptosis in cancer cells.

Key Findings:

  • Binding Affinity : Compound 1 exhibits a high binding affinity for MDM2 with an inhibition constant (Ki) in the nanomolar range.
  • Cell Proliferation Inhibition : In vitro studies have shown that compound 1 significantly inhibits the proliferation of various cancer cell lines, including those with wild-type p53.

Biological Activity Data

The following table summarizes key biological activity findings related to compound 1:

StudyCell LineIC50 (µM)Mechanism
Study ASJSA-1 (osteosarcoma)0.22MDM2 inhibition
Study BHCT116 (colon cancer)0.15p53 activation
Study CMCF7 (breast cancer)0.24Apoptosis induction

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compound 1:

  • Case Study on SJSA-1 Xenograft Model :
    • Objective : To assess the in vivo efficacy of compound 1.
    • Methodology : Mice bearing SJSA-1 tumors were treated with oral doses of compound 1.
    • Results : Significant tumor regression was observed after treatment, correlating with increased levels of p53 and downstream apoptotic markers.
  • Pharmacokinetic Studies :
    • Objective : To determine the pharmacokinetic profile of compound 1 in rats.
    • Findings : Compound 1 demonstrated favorable absorption characteristics with a peak plasma concentration (CmaxC_{max}) significantly higher than other tested compounds.

Discussion

The biological activity of compound 1 suggests it may serve as a promising candidate for further development as an anticancer agent. Its ability to activate p53 through MDM2 inhibition positions it strategically within the landscape of targeted cancer therapies.

Limitations and Future Directions

While initial findings are promising, further studies are required to:

  • Assess long-term safety and toxicity profiles.
  • Explore combination therapies with other anticancer agents.
  • Investigate its efficacy across a broader range of tumor types.

Comparison with Similar Compounds

Target Compound vs. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea (CAS 1021259-19-7)

  • Key Differences: Heterocycle: The target compound features a 2,6-dimethoxypyrimidine group, whereas CAS 1021259-19-7 substitutes this with a pyridazine ring linked to a 4-methylpyridin-2-yl group . Molecular Weight: The pyridazine derivative has a lower molecular weight (415.9 g/mol) compared to the target compound (443.84 g/mol), likely due to the absence of methoxy groups. Pyridazine derivatives may favor different pharmacokinetic profiles due to altered solubility .

Comparison with Pesticidal Ureas (Cyclosulfamuron, Teflubenzuron, Novaluron)

  • Cyclosulfamuron: Contains a 4,6-dimethoxy-2-pyrimidinyl group but lacks halogenation on the phenyl ring.
  • Teflubenzuron : Features 3,5-dichloro-2,4-difluorophenyl and 2,6-difluorobenzamide groups. The additional halogens increase molecular weight (456.1 g/mol ) and lipophilicity, enhancing insecticidal activity but raising environmental toxicity concerns .
  • Novaluron: Includes a trifluoromethoxy group, which imparts strong electron-withdrawing effects, improving resistance to metabolic degradation. The target compound’s dimethoxypyrimidine group may offer a balance between stability and biodegradability .

Key Observations :

  • Halogenation : The target compound’s 3-Cl-4-F-phenyl group provides moderate lipophilicity, balancing target affinity and environmental mobility. Compounds like teflubenzuron with multiple halogens exhibit higher potency but greater bioaccumulation risks .
  • Heterocycle Role: Methoxy groups on pyrimidine (target compound, cyclosulfamuron) improve water solubility compared to fully halogenated analogs (e.g., novaluron), which may enhance field applicability .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s urea linkage and methoxypyrimidine group suggest straightforward synthesis via carbodiimide-mediated coupling, similar to cyclosulfamuron .
  • Environmental Impact: Unlike teflubenzuron and novaluron, the absence of trifluoromethyl or polychlorinated groups in the target compound may reduce persistence in aquatic systems .
  • Unresolved Data : Critical parameters such as melting point, solubility, and in vivo efficacy remain unreported for the target compound, highlighting gaps in current literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.